3,5-bis(3-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole
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Overview
Description
3,5-bis(3-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two methoxyphenyl groups at positions 3 and 5, and a methylbenzyl group at position 1 of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole typically involves the condensation of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then purified using column chromatography or recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3,5-bis(3-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-bis(3-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole
- 3,5-bis(3-methoxyphenyl)-1-(4-chlorobenzyl)-1H-pyrazole
- 3,5-bis(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole
Uniqueness
3,5-bis(3-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of methoxy groups and a methylbenzyl group can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H24N2O2 |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
3,5-bis(3-methoxyphenyl)-1-[(4-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C25H24N2O2/c1-18-10-12-19(13-11-18)17-27-25(21-7-5-9-23(15-21)29-3)16-24(26-27)20-6-4-8-22(14-20)28-2/h4-16H,17H2,1-3H3 |
InChI Key |
ANXNFYHFSRZSJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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